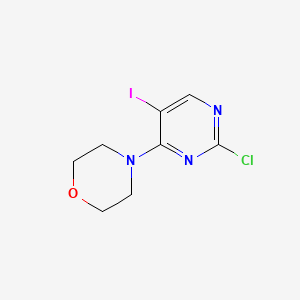

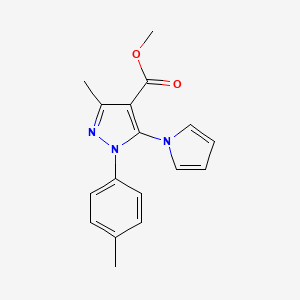

![molecular formula C14H10BrFN4O B1387371 3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide CAS No. 1170190-27-8](/img/structure/B1387371.png)

3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-c]pyrimidines involves several methodologies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a similar compound, has been studied due to its structural similarities with the purine ring . Different studies have investigated TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-c]pyrimidines are diverse. For instance, one study used the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .科学的研究の応用

Antimicrobial Activity

Pyrazolo[1,5-c]pyrimidine derivatives have been reported to exhibit significant antimicrobial properties . These compounds can be synthesized to target a variety of microbial strains, potentially leading to the development of new antibiotics .

Antitumor and Antileukemia Activity

The pyrazolo[1,5-c]pyrimidine scaffold is known for its antitumor and antileukemia activities. Research indicates that modifications to this core structure can enhance its efficacy against certain types of cancer cells .

Adenosine Receptor Antagonism

Derivatives of pyrazolo[1,5-c]pyrimidine, such as the compound , have been found to be potent and selective antagonists of human A3, A2A, and A2B adenosine receptors. This suggests potential applications in treating diseases related to these receptors, such as inflammatory and cardiovascular diseases .

Synthesis of New Heterocyclic Compounds

The compound serves as a precursor in the synthesis of new heterocyclic compounds. These novel compounds can have various applications, including as intermediates in organic synthesis or as lead compounds in drug discovery .

Inhibitory Effect on Kinases

Pyrazolo[1,5-c]pyrimidine derivatives have shown good inhibitory effects on kinases with IC50 values comparable to known inhibitors. This points to their potential use in targeted cancer therapies .

Palladium-Catalyzed Reactions

The bromo and fluoro substituents on the pyrazolo[1,5-c]pyrimidine ring make it a suitable substrate for palladium-catalyzed cross-coupling reactions. This application is valuable in the field of medicinal chemistry for the construction of complex molecules .

作用機序

While the specific mechanism of action for “3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide” is not available, a series of novel pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their anticancer activity against 60 human tumor cell lines . The compound inhibited EGFR and ErbB2 kinases at the sub-micromolar level .

特性

IUPAC Name |

3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN4O/c1-8-13(15)12-6-11(17-7-20(12)19-8)14(21)18-10-5-3-2-4-9(10)16/h2-7H,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGOLMSZGMNMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=NC(=CC2=C1Br)C(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

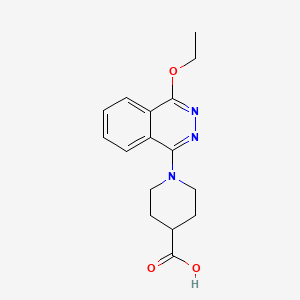

![tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1387292.png)

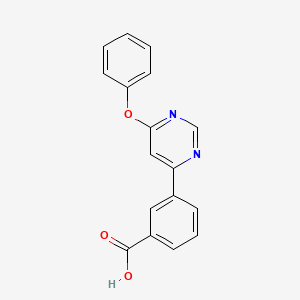

![4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387296.png)

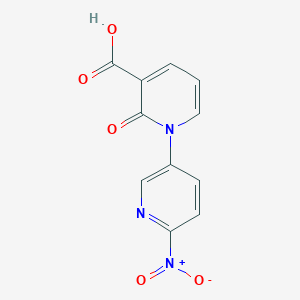

![4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387298.png)

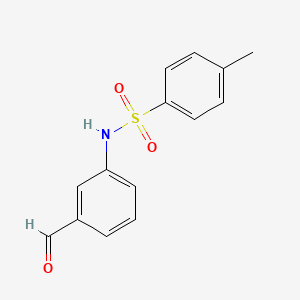

![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)

![(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1387304.png)

![3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387307.png)

![4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387308.png)

![3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387309.png)